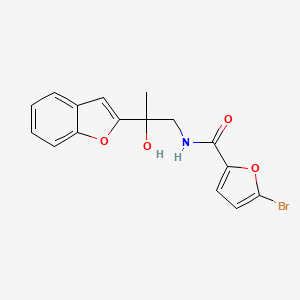![molecular formula C20H18ClF3N6 B2478254 4-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-2-pyrimidinamine CAS No. 337919-73-0](/img/structure/B2478254.png)
4-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-2-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . It’s used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of TFMP derivatives involves various methods . For instance, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods .Molecular Structure Analysis
The molecular structure of this compound is complex, with a trifluoromethyl group attached to a pyridine ring, which is then linked to a piperazine ring and a phenyl ring, and finally to a pyrimidine ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve several steps . For instance, the compound of the formula (V) is reacted with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 4-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-2-pyrimidinamine, focusing on six unique applications:
Pharmaceutical Development
4-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-2-pyrimidinamine: has shown potential in pharmaceutical development, particularly as a lead compound for designing new drugs. Its unique structure, which includes a trifluoromethyl group and a pyridinyl moiety, contributes to its biological activity and pharmacokinetic properties. This compound is being explored for its potential to interact with various biological targets, making it a candidate for developing treatments for diseases such as cancer and neurological disorders .
Agrochemical Applications
In the field of agrochemicals, this compound is being investigated for its potential as a pesticide or herbicide. The trifluoromethyl group in its structure is known to enhance the biological activity of agrochemical agents. Research has shown that derivatives of trifluoromethylpyridine, similar to this compound, are effective in protecting crops from pests and diseases . This makes it a promising candidate for developing new agrochemical products that are both effective and environmentally friendly.
Analgesic Research
Studies have indicated that compounds with similar structures to 4-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-2-pyrimidinamine exhibit significant analgesic properties. These compounds can potentially be used to develop new pain relief medications that target specific pain pathways without the adverse side effects associated with traditional opioids . This application is particularly important given the ongoing need for safer and more effective pain management options.
Neuroleptic Agents
This compound is also being explored for its potential use as a neuroleptic agent. Neuroleptics are medications used to manage psychosis, including schizophrenia and bipolar disorder. The unique chemical structure of this compound allows it to interact with neurotransmitter receptors in the brain, potentially leading to the development of new treatments for these conditions . This could provide more effective and targeted therapies for patients with mental health disorders.
Veterinary Medicine
In veterinary medicine, 4-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-2-pyrimidinamine is being studied for its potential applications in treating animal diseases. Its pharmacological properties make it a candidate for developing medications that can manage pain, inflammation, and infections in animals . This research is crucial for improving animal health and welfare, particularly in livestock and companion animals.
Chemical Synthesis
The compound is also valuable in chemical synthesis, serving as an intermediate in the production of other complex molecules. Its unique structure allows it to be used in various synthetic pathways, facilitating the creation of new compounds with potential applications in multiple fields, including pharmaceuticals and materials science . This versatility makes it an important tool for researchers working on the synthesis of novel chemical entities.
Mécanisme D'action
Target of Action
It is suggested that the compound may have analgesic properties , indicating potential interaction with pain receptors or pathways.
Mode of Action
The compound is part of a series of derivatives synthesized for their potential analgesic effects . These compounds were found to have potent analgesic efficacy and a duration of action ranging from ultrashort to long . In the presence of naloxone, they displayed a pain-relieving effect , suggesting that they may interact with opioid receptors or pathways.
Biochemical Pathways
These could potentially include the opioid signaling pathway, among others .
Result of Action
The compound and its derivatives were found to have potent analgesic efficacy . They were effective in relieving pain in a model in mice, with some compounds showing particularly high efficacy . This suggests that the molecular and cellular effects of the compound’s action result in a reduction of perceived pain.
Orientations Futures
Propriétés
IUPAC Name |
4-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]phenyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF3N6/c21-16-11-14(20(22,23)24)12-27-18(16)30-9-7-29(8-10-30)15-3-1-13(2-4-15)17-5-6-26-19(25)28-17/h1-6,11-12H,7-10H2,(H2,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLZWZSVFXZTBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)C3=NC(=NC=C3)N)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF3N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-2-pyrimidinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


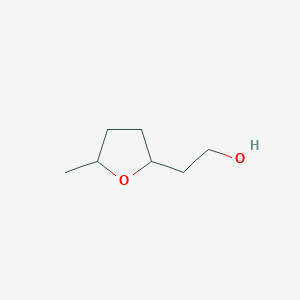

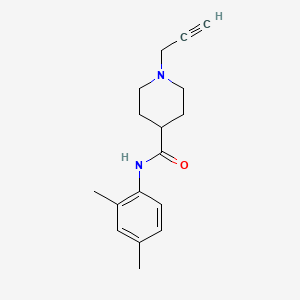
![2-(3-Methoxyphenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2478181.png)
![2,4-dichloro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)benzenecarboxamide](/img/structure/B2478182.png)
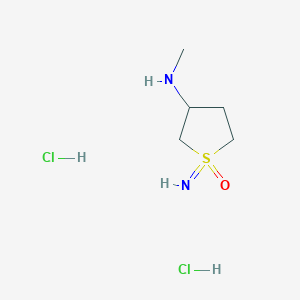
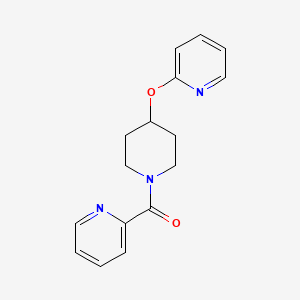
![1-Cyclohexyl-3-[(1,2-dimethyl-5-indolyl)methyl]urea](/img/structure/B2478185.png)

![3-(1H-benzo[d]imidazol-2-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2478190.png)

![1-[2-(1H-imidazol-1-ylmethyl)phenyl]methanamine](/img/structure/B2478192.png)
